Iodosulfuron-methyl-sodium

Catalog No.
S657975
CAS No.
144550-36-7
M.F
C14H13IN5NaO6S
M. Wt
529.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodosulfuron-methyl-sodium

CAS Number

144550-36-7

Product Name

Iodosulfuron-methyl-sodium

IUPAC Name

sodium;(5-iodo-2-methoxycarbonylphenyl)sulfonyl-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]azanide

Molecular Formula

C14H13IN5NaO6S

Molecular Weight

529.24 g/mol

InChI

InChI=1S/C14H14IN5O6S.Na/c1-7-16-12(19-14(17-7)26-3)18-13(22)20-27(23,24)10-6-8(15)4-5-9(10)11(21)25-2;/h4-6H,1-3H3,(H2,16,17,18,19,20,22);/q;+1/p-1

InChI Key

JUJFQMPKBJPSFZ-UHFFFAOYSA-M

SMILES

CC1=NC(=NC(=N1)OC)NC(=O)[N-]S(=O)(=O)C2=C(C=CC(=C2)I)C(=O)OC.[Na+]

Canonical SMILES

CC1=NC(=NC(=N1)OC)NC(=O)[N-]S(=O)(=O)C2=C(C=CC(=C2)I)C(=O)OC.[Na+]

Isomeric SMILES

CC1=NC(=NC(=N1)OC)N/C(=N\S(=O)(=O)C2=C(C=CC(=C2)I)C(=O)OC)/[O-].[Na+]
Iodosulfuron-methyl-sodium is a sulfonylurea herbicide that is most commonly used to control annual grasses and broad-leaved weeds in wheat and barley crops. It is a systemic herbicide that is absorbed by plant roots and leaves, inhibiting the biosynthesis of essential amino acids, ultimately leading to plant death. Iodosulfuron-methyl-sodium is a post-emergent herbicide, meaning that it is applied to the crop after weeds have already emerged from the soil. This herbicide was first discovered and developed by Bayer CropScience in the 1990s, and it was first introduced in the European market in 2001.
Iodosulfuron-methyl-sodium exists as a white to yellow crystalline powder with a melting point of 199-201°C. It is soluble in water and has a solubility of 120 mg/L at 20°C. It has a chemical formula of C14H15IN5O7S2Na and a molecular weight of 587.32 g/mol. Its molecular structure consists of a sulfonylurea group, which is a common feature in most herbicides with selective activity.
The synthesis of iodosulfuron-methyl-sodium involves a three-step process. Firstly, the intermediate hydroxysulfonylurea is produced by reacting imidazolin-2-one with chlorosulfonylisocyanate in the presence of a base. Secondly, the intermediate is reacted with methyl iodide in the presence of a base to form the desired product iodosulfuron-methyl. Finally, iodosulfuron-methyl is treated with sodium hydroxide to form iodosulfuron-methyl-sodium.
The characterization of iodosulfuron-methyl-sodium is carried out by various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), X-ray crystallography, and mass spectrometry. These techniques help to identify and confirm the chemical structure and purity of the compound.
employed to detect and quantify iodosulfuron-methyl-sodium include liquid chromatography (LC), gas chromatography (GC), and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). These methods have proven to be reliable, sensitive, and selective in detecting trace amounts of the herbicide in various environmental samples.
Iodosulfuron-methyl-sodium displays a high degree of selectivity towards the target plant species and exhibits low toxicity towards non-target species. It acts by inhibiting the acetolactate synthase (ALS) enzyme, which is essential in the biosynthesis of essential amino acids such as leucine, isoleucine, and valine. ALS inhibition leads to the accumulation of toxic metabolites, ultimately leading to plant death.
Studies have shown that iodosulfuron-methyl-sodium is relatively safe when used according to the prescribed dosage. Toxicity studies reveal that the herbicide exhibits low acute toxicity to mammals and aquatic organisms. However, exposure to iodosulfuron-methyl-sodium can cause irritations of the skin, eyes, and respiratory tract. Therefore, it is essential to wear proper protective equipment when handling this herbicide.
Iodosulfuron-methyl-sodium has many applications in various fields of research and industry apart from its use as a herbicide. It has been shown to have antifungal properties, making it a potential candidate for the treatment of fungal infections. Additionally, it has the potential for use as a lead compound for the development of ALS inhibitors that can be used in the treatment of various cancers.
Iodosulfuron-methyl-sodium is continually being researched for its potential use as a herbicide and in other fields of research. Researchers are working to develop more efficient and environmentally friendly synthesis methods and to improve the herbicide's selectivity towards the target plant species.
Iodosulfuron-methyl-sodium has immense potential in various fields of research and industry, including agriculture, medicine, and environmental science. In agriculture, it can be used to control weeds in wheat and barley crops, thereby increasing yield and profits for farmers. In medicine, it can be developed as a lead compound for the treatment of cancers and fungal infections. In environmental science, it can be used as a pollutant tracer to detect the presence of iodosulfuron-methyl-sodium in various environmental samples.
Despite its potential applications, iodosulfuron-methyl-sodium has limitations that need to be addressed. One major limitation is its persistence in the environment, leading to long-term effects on non-target organisms. Therefore, future research should focus on developing more environmentally friendly herbicides with lower persistence in the environment. Additionally, more studies should be carried out to determine the herbicide's long-term effects on non-target organisms and its potential to cause resistance in target plant species.
for the research of iodosulfuron-methyl-sodium include the development of more efficient synthesis methods, optimization of the herbicide's selectivity towards target plant species, and the identification of the mechanisms underlying the herbicide's antifungal and anticancer properties. Additionally, research should focus on the identification of new potential applications of iodosulfuron-methyl-sodium in various fields of research and industry.
In conclusion, iodosulfuron-methyl-sodium is a selective herbicide with potential applications in various fields of research and industry. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, and safety in scientific experiments, as well as its potential implications in various fields of research and industry, have been discussed in this paper. Further research is needed to address the limitations and maximize the potential of this promising herbicide.

UNII

V040QSW5XF

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

144550-36-7

Wikipedia

Iodosulfuron-methyl-sodium

Dates

Modify: 2023-08-15

Explore Compound Types